molecular formula C13H8ClN3O4S B1428219 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid CAS No. 1346447-16-2

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

Cat. No.: B1428219
CAS No.: 1346447-16-2
M. Wt: 337.74 g/mol
InChI Key: IRHIFBDAGLUAEB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O4S/c14-11-9-6-10(13(18)19)17(12(9)16-7-15-11)22(20,21)8-4-2-1-3-5-8/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHIFBDAGLUAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744286
Record name 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346447-16-2
Record name 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as pyrrole and pyrimidine derivatives.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

    Sulfonylation: The phenylsulfonyl group can be introduced using phenylsulfonyl chloride in the presence of a base such as triethylamine (Et3N).

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide (CO2) or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Amines, thiols, in the presence of a base like NaOH or KOH.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. The sulfonamide group in 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid may enhance its interaction with enzyme targets involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit specific kinases associated with tumor growth, suggesting potential therapeutic applications in oncology.

Antiviral Agents

The compound's structural features allow for modifications that may enhance antiviral activity. Research into related pyrrolo[2,3-d]pyrimidines has demonstrated efficacy against various viral infections, including those caused by HIV and hepatitis viruses. The mechanism often involves interference with viral replication processes.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes such as kinases and phosphodiesterases. These enzymes play critical roles in cellular signaling pathways, making this compound a candidate for developing drugs targeting metabolic disorders or inflammatory diseases.

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions allows chemists to create new derivatives with tailored biological activities. For example, modifications to the carboxylic acid group can lead to enhanced solubility and bioavailability of resulting compounds.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that derivatives of pyrrolo[2,3-d]pyrimidine inhibited cancer cell proliferation in vitro by targeting specific kinases involved in cell cycle regulation.
Study 2Antiviral PropertiesFound that modifications to the sulfonamide group improved antiviral efficacy against HIV, with IC50 values significantly lower than those of standard treatments.
Study 3Enzyme InhibitionIdentified the compound as a potent inhibitor of phosphodiesterase enzymes, leading to increased intracellular cAMP levels and potential therapeutic effects in cardiovascular diseases.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
  • Molecular Formula : C₁₃H₈ClN₃O₄S
  • Molecular Weight : 337.74 g/mol
  • CAS No.: 1346447-16-2 (referenced in product catalogs) .

Synthesis :
The compound is synthesized through oxidation of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (9 ) using oxone in DMF, yielding the carboxylic acid derivative (10 ) with 85% efficiency . The phenylsulfonyl group is introduced via substitution reactions, as demonstrated in analogous syntheses using sulfonamide intermediates .

Physicochemical Properties :

  • Solubility : Polar due to the carboxylic acid group, enhancing aqueous solubility compared to ester or amide derivatives.
  • Stability : Susceptible to hydrolysis under acidic conditions, as seen in related pyrrolo[2,3-d]pyrimidine carboxylic acids .
  • pKa : Predicted to be ~3.02 based on structural analogs, influencing ionization in biological systems .

Comparison with Structural and Functional Analogs

Substituent Variations and Molecular Modifications

Below is a comparative analysis of key derivatives:

Compound Name & CAS No. Substituents Molecular Weight Key Properties/Applications Reference
Target Compound (1346447-16-2) 4-Cl, 7-PhSO₂, 6-COOH 337.74 Intermediate for kinase inhibitors; polar
Ethyl Ester Analog (1987286-78-1) 4-Cl, 7-PhSO₂, 6-COOEt 365.79 Prodrug form; hydrolyzes to carboxylic acid
7-Cyclopentyl Carboxamide (N/A) 7-Cyclopentyl, 6-CONMe₂ 428.18 Kinase inhibitor candidate; improved lipophilicity
6-Methyl Derivative (872706-14-4) 4-Cl, 7-Ph, 6-CH₃ 243.69 Substrate for alkylation reactions
4-Chloro-6-iodo-7-tosyl (479633-70-0) 4-Cl, 6-I, 7-Tosyl 454.68 Halogenated intermediate for cross-coupling

Key Research Findings

Structure-Activity Relationships (SAR)

  • Phenylsulfonyl Group : Enhances electron-withdrawing effects, stabilizing the pyrrolo[2,3-d]pyrimidine core and improving binding to ATP pockets in kinases .
  • Carboxylic Acid vs. Ester/Amide : The free acid increases solubility but may reduce cell permeability compared to esters or amides .
  • Substituent Position : Modifications at position 6 (e.g., methyl, carboxylate) significantly alter bioactivity. For instance, 6-methyl derivatives are used in alkylation reactions, while carboxylates are intermediates for amide conjugates .

Stability and Reactivity

  • The target compound’s carboxylic acid group increases susceptibility to hydrolysis under acidic conditions, necessitating careful storage (2–8°C) .
  • Ethyl esters and carboxamides exhibit greater stability, making them preferable for long-term storage and in vivo studies .

Biological Activity

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid (CAS Number: 1346447-16-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₃H₈ClN₃O₄S
  • Molecular Weight : 337.74 g/mol
  • CAS Number : 1346447-16-2
  • Appearance : White to yellow solid
  • Hazard Classification : Irritant .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and enzymes involved in cellular proliferation and survival pathways.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown inhibitory effects on various kinases, which are critical in cancer cell signaling pathways. For instance, it has been noted for its potential to inhibit Aurora-A kinase, which plays a pivotal role in mitosis and is often overexpressed in cancer .
  • Apoptosis Induction : Studies suggest that the compound may induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to cell cycle arrest and subsequent cell death.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-70.39 ± 0.06Inhibition of proliferation
HCT1161.1Cytotoxicity observed
NCI-H4600.03Significant inhibition

These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

In addition to its anticancer properties, there is emerging evidence that this compound may also possess anti-inflammatory effects. It has been suggested that the inhibition of specific pathways involved in inflammation could contribute to its overall therapeutic profile.

Case Studies and Research Findings

  • Study on Aurora-A Kinase Inhibition : A recent study demonstrated that this compound inhibited Aurora-A kinase with an IC50 value of 0.16 ± 0.03 µM, indicating strong potential for use in targeted cancer therapies .
  • Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of the compound against several cancer cell lines using the MTT assay. It was found to exhibit significant cytotoxicity, particularly against MCF-7 and HCT116 cells, reinforcing its potential as an anticancer agent .

Q & A

Q. How to resolve discrepancies between in vitro and cellular bioactivity data?

  • Answer :
  • Cellular Uptake Assays : Use LC-MS to quantify intracellular concentrations .
  • Metabolite Profiling : Identify acid-to-ester conversion by esterases using HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Reactant of Route 2
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

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